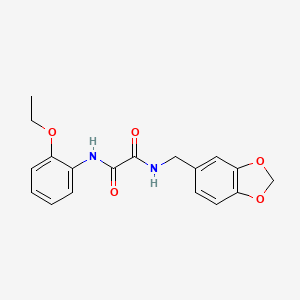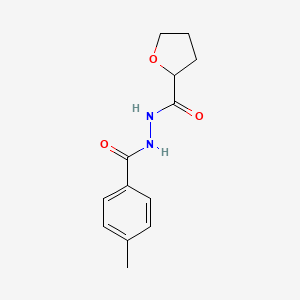![molecular formula C10H13N3O2 B3900215 N'-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide](/img/structure/B3900215.png)
N'-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide
Descripción general
Descripción
N’-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide is a compound belonging to the class of N-substituted imidamide derivatives. These compounds are known for their diverse potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of N’-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide consists of a pyridine ring substituted with a carboximidamide group and an ester linkage to a 2-methylpropanoyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide can be achieved through a multi-step process. One common method involves the following steps:
Formation of Pyridinecarboximidamide: The initial step involves the synthesis of pyridinecarboximidamide from pyridine and an appropriate amidoxime precursor.
Esterification: The pyridinecarboximidamide is then esterified with 2-methylpropanoic acid or its derivatives under suitable reaction conditions, such as the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N’-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The ester and imidamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarboximidamides with different substituents.
Aplicaciones Científicas De Investigación
N’-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research explores its use as a potential drug candidate for treating various diseases, including hypertension and infections.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N’-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its imidamide and pyridine nitrogen atoms, forming stable complexes. These complexes can then participate in various biochemical processes, such as enzyme inhibition or activation, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N’-hydroxy-N-alkylpyridinecarboximidamides: These compounds have similar structures but differ in the presence of hydroxy and alkyl groups.
N’-hydroxy-N,N-dialkylpyridinecarboximidamides: These derivatives contain additional alkyl groups, leading to different chemical and biological properties.
Uniqueness
N’-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide is unique due to its specific ester linkage and the presence of the 2-methylpropanoyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7(2)10(14)15-13-9(11)8-3-5-12-6-4-8/h3-7H,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVFFIJYPMJNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=C(C1=CC=NC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C(/C1=CC=NC=C1)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[Acetamido-(4-methylphenyl)methyl]naphthalen-2-yl] acetate](/img/structure/B3900136.png)
![2-cyano-N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]acetohydrazide](/img/structure/B3900169.png)
![2-[(4-chlorobenzyl)thio]-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}acetohydrazide](/img/structure/B3900170.png)
![4-butoxy-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B3900172.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B3900188.png)
![(2-fluorophenyl)({[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone](/img/structure/B3900191.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3900198.png)

![N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B3900212.png)
![N,N-DIETHYL-1-{2-[(E)-[(4-METHYLBENZENESULFONAMIDO)IMINO]METHYL]-4-NITROPHENYL}PIPERIDINE-3-CARBOXAMIDE](/img/structure/B3900223.png)
![3-{[(isopropylamino)(oxo)acetyl]hydrazono}-N-(2-methoxybenzyl)butanamide](/img/structure/B3900229.png)


![N-(2-ethoxyphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B3900241.png)
